Desmopressin acetate trihydrate

Catalog No.
S525723
CAS No.
62357-86-2
M.F
C48H74N14O17S2
M. Wt
1183.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmopressin acetate trihydrate

CAS Number

62357-86-2

Product Name

Desmopressin acetate trihydrate

IUPAC Name

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate

Molecular Formula

C48H74N14O17S2

Molecular Weight

1183.3 g/mol

InChI

InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2

InChI Key

YNKFCNRZZPFMEX-UHFFFAOYSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

Solubility

Soluble in in water

Synonyms

Adiuretin; Deamino Arginine Vasopressin; Desmogalen; Vasopressin 1-Desamino-8-arginine; trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate; Nocutil. Pubchem ID64759

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

Description

The exact mass of the compound Desmopressin acetate trihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Desmopressin acetate trihydrate is a synthetic analogue of the natural pituitary hormone arginine vasopressin, specifically designed to enhance its antidiuretic properties while minimizing side effects. Its chemical structure is defined as 1-desamino-8-D-arginine vasopressin acetate trihydrate, with the molecular formula C48H74N14O17S2C_{48}H_{74}N_{14}O_{17}S_{2} and a molecular weight of approximately 1183.34 g/mol . The compound is typically presented as a white lyophilized powder that is soluble in water and other polar solvents, making it suitable for various pharmaceutical formulations .

Desmopressin acts by mimicking the effects of vasopressin on the V2 receptors in the distal convoluted tubules and collecting ducts of the kidneys []. This binding increases water permeability, allowing the kidneys to reabsorb more water and concentrate urine, reducing urine output [].

Desmopressin acetate trihydrate is a synthetic analog of the hormone vasopressin, commonly known as antidiuretic hormone (ADH) []. It possesses antidiuretic and antihemorrhagic properties, making it a valuable tool in various scientific research applications. Here's a breakdown of its key research uses:

Understanding Diabetes Insipidus

Desmopressin acetate trihydrate is instrumental in studying diabetes insipidus, a condition characterized by excessive thirst and urination []. Researchers employ it to differentiate between central diabetes insipidus (failure of the pituitary gland to produce ADH) and nephrogenic diabetes insipidus (kidneys' inability to respond to ADH). Administration of desmopressin and measuring urine concentration helps diagnose the type of diabetes insipidus [].

Investigating Renal Function

Desmopressin acetate trihydrate's ability to increase water reabsorption in the kidneys makes it a valuable tool for assessing kidney function []. By measuring urine concentration after desmopressin administration, researchers can evaluate the kidneys' ability to respond to ADH and concentrate urine. This information aids in diagnosing conditions like nephrogenic diabetes insipidus and assessing overall kidney health [].

Studying Blood Clotting Mechanisms

While its primary use is related to water balance, desmopressin acetate trihydrate also has a secondary effect on blood clotting. Research suggests it can increase the release of von Willebrand factor and factor VIII, essential proteins for blood clotting []. This property makes it a potential therapeutic target for investigating bleeding disorders like hemophilia and von Willebrand disease [].

The primary action of desmopressin acetate involves its interaction with vasopressin receptors in the kidneys, particularly the V2 receptors located in the distal tubules and collecting ducts. Upon binding, desmopressin stimulates adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in the insertion of aquaporin-2 water channels into the luminal membrane, enhancing water reabsorption and thus reducing urine output .

Desmopressin acetate exhibits significant biological activity as an antidiuretic agent. It primarily acts by mimicking the effects of vasopressin, promoting water retention in the kidneys. Clinical studies have shown that it effectively reduces urine production in conditions such as central diabetes insipidus and nocturia . The compound has a prolonged half-life compared to natural vasopressin, allowing for less frequent dosing while maintaining therapeutic efficacy .

Desmopressin acetate can be synthesized through solid-phase peptide synthesis techniques, which involve the sequential addition of protected amino acids to a growing peptide chain on a solid support. The key steps include:

  • Activation of Amino Acids: The carboxyl group of an amino acid is activated using coupling reagents.
  • Coupling: The activated amino acid is coupled to the growing peptide chain.
  • Deprotection: After each coupling step, protecting groups are removed to expose functional groups for further reactions.
  • Acetylation: The final product undergoes acetylation to form desmopressin acetate.
  • Hydration: The compound is then crystallized and hydrated to yield desmopressin acetate trihydrate .

Desmopressin acetate trihydrate is primarily used in clinical settings for:

  • Central Diabetes Insipidus: To manage excessive thirst and urination due to insufficient vasopressin production.
  • Nocturia: To reduce nighttime urination in adults.
  • Primary Nocturnal Enuresis: To treat bedwetting in children.
  • Bleeding Disorders: It has been used to treat mild classical hemophilia and von Willebrand's disease by promoting platelet function .

Desmopressin acetate has been shown to interact with various drugs, which can enhance or diminish its effects. Notable interactions include:

  • Clofibrate and Chlorpropamide: These may potentiate the antidiuretic effect of desmopressin.
  • Lithium: This medication may counteract the effects of desmopressin.
  • Non-steroidal Anti-inflammatory Drugs (NSAIDs): These can increase the risk of water intoxication when used concurrently with desmopressin .

Monitoring is essential when desmopressin is administered alongside other medications that affect fluid balance.

Desmopressin acetate trihydrate shares similarities with several other compounds, particularly those related to vasopressin or its analogues. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Arginine VasopressinNatural HormoneEndogenous; broader receptor activity (V1, V2, V3)
LypressinSynthetic AnalogueLess selective than desmopressin; shorter duration
TerlipressinSynthetic AnaloguePrimarily acts on V1 receptors; used for bleeding
Desmopressin AcetateSynthetic AnalogueV2 selective; longer half-life; minimal pressor effect

Desmopressin's unique profile as a selective V2 receptor agonist allows for effective management of conditions requiring antidiuretic action without significant pressor effects associated with other vasopressin analogues .

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

17

Exact Mass

1182.47977929 g/mol

Monoisotopic Mass

1182.47977929 g/mol

Heavy Atom Count

81

Appearance

white to light yellow crystal

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XB13HYU18U
1K12647SFC

Related CAS

16679-58-6 (Parent)

Wikipedia

Desmopressin acetate
Desmopressin acetate trihydrate

FDA Medication Guides

Nocdurna
Desmopressin Acetate
TABLET;SUBLINGUAL
FERRING PHARMS INC
06/21/2018
Noctiva
SPRAY, METERED;NASAL
SERENITY PHARMS LLC
03/03/2017

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Friedman FM, Weiss JP. Desmopressin in the treatment of nocturia: clinical evidence and experience. Ther Adv Urol. 2013 Dec;5(6):310-7. doi: 10.1177/1756287213502116. Review. PubMed PMID: 24294289; PubMed Central PMCID: PMC3825109.
2: Karanth L, Barua A, Kanagasabai S, Nair NS. Desmopressin acetate (DDAVP) for preventing and treating acute bleeds during pregnancy in women with congenital bleeding disorders. Cochrane Database Syst Rev. 2013 Apr 30;4:CD009824. doi: 10.1002/14651858.CD009824.pub2. Review. PubMed PMID: 23633378.
3: Pape E, Béné J, Buchdahl AL, Gautier S, Hatron PY, Lambert M. Desmopressin-related myocardial infarction in a patient with Wegener's granulomatosis: a case report and review of the literature. J Mal Vasc. 2013 Feb;38(1):43-6. doi: 10.1016/j.jmv.2012.11.001. Epub 2012 Dec 21. Review. PubMed PMID: 23265678.
4: Deshpande AV, Caldwell PH, Sureshkumar P. Drugs for nocturnal enuresis in children (other than desmopressin and tricyclics). Cochrane Database Syst Rev. 2012 Dec 12;12:CD002238. doi: 10.1002/14651858.CD002238.pub2. Review. PubMed PMID: 23235587.
5: Juul KV, Klein BM, Nørgaard JP. Long-term durability of the response to desmopressin in female and male nocturia patients. Neurourol Urodyn. 2013 Apr;32(4):363-70. doi: 10.1002/nau.22306. Epub 2012 Sep 12. Review. PubMed PMID: 22972524.
6: Verrua E, Mantovani G, Ferrante E, Noto A, Sala E, Malchiodi E, Iapichino G, Peccoz PB, Spada A. Severe water intoxication secondary to the concomitant intake of non-steroidal anti-inflammatory drugs and desmopressin: a case report and review of the literature. Hormones (Athens). 2013 Jan-Mar;12(1):135-41. Review. PubMed PMID: 23624139.
7: Zong H, Yang C, Peng X, Zhang Y. Efficacy and safety of desmopressin for treatment of nocturia: a systematic review and meta-analysis of double-blinded trials. Int Urol Nephrol. 2012 Apr;44(2):377-84. doi: 10.1007/s11255-011-0054-3. Epub 2011 Sep 7. Review. PubMed PMID: 21898039.
8: Franchini M, Lippi G. The use of desmopressin in acquired haemophilia A: a systematic review. Blood Transfus. 2011 Oct;9(4):377-82. doi: 10.2450/2011.0113-10. Epub 2011 Jul 18. Review. PubMed PMID: 21839010; PubMed Central PMCID: PMC3200405.
9: Trigg DE, Stergiotou I, Peitsidis P, Kadir RA. A systematic review: The use of desmopressin for treatment and prophylaxis of bleeding disorders in pregnancy. Haemophilia. 2012 Jan;18(1):25-33. doi: 10.1111/j.1365-2516.2011.02573.x. Epub 2011 May 30. Review. PubMed PMID: 21624012.
10: Alonso DF, Ripoll GV, Garona J, Iannucci NB, Gomez DE. Metastasis: recent discoveries and novel perioperative treatment strategies with particular interest in the hemostatic compound desmopressin. Curr Pharm Biotechnol. 2011 Nov;12(11):1974-80. Review. PubMed PMID: 21470136; PubMed Central PMCID: PMC3257748.

Explore Compound Types